Furan, 2,5-bis(chloromethyl)-
Overview
Description
Furan, 2,5-bis(chloromethyl)- is an organic compound that belongs to the furan family It is characterized by a furan ring substituted with two chloromethyl groups at the 2 and 5 positions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Furan, 2,5-bis(chloromethyl)- typically involves the chloromethylation of furan. One common method is the reaction of furan with formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction proceeds as follows:
C4H4O+2CH2O+2HCl→C4H2Cl2(CH2Cl)2+2H2O
This reaction is typically carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods: In an industrial setting, the production of Furan, 2,5-bis(chloromethyl)- may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions: Furan, 2,5-bis(chloromethyl)- undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl groups can be substituted with nucleophiles such as amines, thiols, or alcohols.
Oxidation Reactions: The furan ring can be oxidized to form furan derivatives with different functional groups.
Reduction Reactions: The chloromethyl groups can be reduced to form methyl groups.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles such as sodium azide, sodium thiolate, or primary amines in the presence of a base like sodium hydroxide.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Major Products:
Substitution Reactions: Products include 2,5-bis(aminomethyl)furan, 2,5-bis(thiomethyl)furan, and 2,5-bis(hydroxymethyl)furan.
Oxidation Reactions: Products include 2,5-furandicarboxylic acid.
Reduction Reactions: Products include 2,5-dimethylfuran.
Scientific Research Applications
Furan, 2,5-bis(chloromethyl)- has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It serves as a building block for the synthesis of biologically active molecules.
Medicine: It is investigated for its potential use in drug development, particularly in the synthesis of novel therapeutic agents.
Industry: It is used in the production of polymers and materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism of action of Furan, 2,5-bis(chloromethyl)- involves its reactivity towards nucleophiles and electrophiles. The chloromethyl groups are highly reactive, allowing the compound to participate in various substitution and addition reactions. The furan ring provides a stable framework that can undergo further functionalization, making it a versatile intermediate in organic synthesis.
Comparison with Similar Compounds
Furan, 2,5-bis(chloromethyl)- can be compared with other furan derivatives such as:
2,5-Bis(hydroxymethyl)furan: This compound has hydroxymethyl groups instead of chloromethyl groups, making it less reactive but more suitable for polymer synthesis.
2,5-Furandicarboxylic Acid: This compound has carboxylic acid groups, making it a valuable monomer for the production of bio-based polymers.
2,5-Dimethylfuran: This compound has methyl groups, making it a potential biofuel due to its high energy density.
Uniqueness: Furan, 2,5-bis(chloromethyl)- is unique due to its high reactivity and versatility in organic synthesis. The presence of chloromethyl groups allows for a wide range of chemical modifications, making it a valuable intermediate for the synthesis of complex molecules.
Properties
IUPAC Name |
2,5-bis(chloromethyl)furan | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6Cl2O/c7-3-5-1-2-6(4-8)9-5/h1-2H,3-4H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMUHBYFLABISAB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC(=C1)CCl)CCl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6Cl2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10486972 | |
Record name | Furan, 2,5-bis(chloromethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10486972 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.01 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6214-02-4 | |
Record name | Furan, 2,5-bis(chloromethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10486972 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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